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molecular formula C18H13B B1590881 4-Bromo-m-terphenyl CAS No. 54590-37-3

4-Bromo-m-terphenyl

Cat. No. B1590881
M. Wt: 309.2 g/mol
InChI Key: XWHCOAVJEOENNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08968883B2

Procedure details

In a drybox, 4-aminobiphenyl (0.542 g) and 4-bromo-1,1′:3′,1″-terphenyl (0.89 g) were combined in a round-bottom flask and dissolved in 10 ml of dry toluene. Tris(tert-butyl)phosphine (0.022 g, 0.11 mmol) and tris(dibenzylideneacetone) dipalladium(0) (0.05 g, 0.055 mmol) were dissolved in 10 ml of dry toluene and stirred for 5 minutes. The catalyst solution was added to the reaction mixture, stirred for 2 minutes and was followed by sodium tert-butoxide (0.32 g, 3.3 mmol). Flask was capped and left to stir in the drybox overnight at room temperature. Next day, reaction mixture was taken out of the box and filtered through a one-inch plug of silica gel topped with celite, washing with 500 ml of dichloromethane. Removal of volatiles under reduced pressure gave a yellow solid. Crude product was purified by trituration with diethyl ether to give 0.85 g (73%) of a white solid. Structure was confirmed by 1H NMR spectroscopy.
Quantity
0.542 g
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0.05 g
Type
catalyst
Reaction Step Four
Quantity
0.022 g
Type
catalyst
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.Br[C:15]1[CH:20]=[CH:19][C:18]([C:21]2[CH:26]=[CH:25][CH:24]=[C:23]([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)[CH:22]=2)=[CH:17][CH:16]=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.[Pd].[Pd].C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>[C:5]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:4]=[CH:3][C:2]([NH:1][C:30]2[CH:29]=[CH:28][C:27]([C:23]3[CH:24]=[CH:25][CH:26]=[C:21]([C:18]4[CH:19]=[CH:20][CH:15]=[CH:16][CH:17]=4)[CH:22]=3)=[CH:32][CH:31]=2)=[CH:7][CH:6]=1 |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0.542 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
0.89 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC(=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0.32 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Pd].[Pd].C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1
Name
Quantity
0.022 g
Type
catalyst
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The catalyst solution was added to the reaction mixture
STIRRING
Type
STIRRING
Details
stirred for 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
Flask was capped
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir in the drybox overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Next day, reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered through a one-inch plug of silica gel
WASH
Type
WASH
Details
washing with 500 ml of dichloromethane
CUSTOM
Type
CUSTOM
Details
Removal of volatiles under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a yellow solid
CUSTOM
Type
CUSTOM
Details
Crude product was purified by trituration with diethyl ether

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)NC1=CC=C(C=C1)C1=CC(=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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